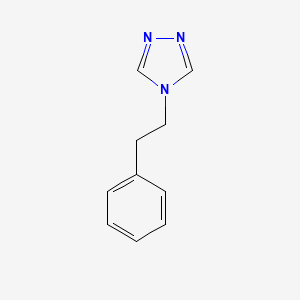

4-(2-Phenylethyl)-4h-1,2,4-triazole

描述

Overview of Heterocyclic Chemistry and its Impact on Scientific Disciplines

Heterocyclic chemistry, the branch of chemistry dealing with cyclic compounds containing atoms of at least two different elements in their rings, is fundamental to the life sciences. These structures are ubiquitous in nature, forming the core of many biological molecules such as DNA, RNA, and numerous vitamins and alkaloids. The introduction of heteroatoms—typically nitrogen, oxygen, or sulfur—into a carbocyclic ring imparts unique chemical and physical properties, leading to a vast range of biological activities. nih.gov This has made heterocyclic compounds central to medicinal chemistry, agrochemistry, and materials science. frontiersin.orgtaylorandfrancis.com In drug discovery, for instance, a significant proportion of pharmaceuticals are based on heterocyclic scaffolds. nih.gov

The Unique Electronic and Steric Properties of 1,2,4-Triazole (B32235) Rings

The 1,2,4-triazole ring is a five-membered heterocycle with two carbon and three nitrogen atoms. wikipedia.org This arrangement results in a planar, aromatic system with 6π electrons delocalized across the ring. chemicalbook.com The presence of three nitrogen atoms makes the ring electron-deficient, influencing its reactivity and intermolecular interactions. chemicalbook.com Specifically, the carbon atoms are susceptible to nucleophilic attack. chemicalbook.com

The 1,2,4-triazole ring system can exist in two tautomeric forms: 1H-1,2,4-triazole and 4H-1,2,4-triazole, which can rapidly interconvert. chemicalbook.com The nitrogen atoms in the ring can act as both hydrogen bond donors and acceptors, a crucial feature for its interaction with biological targets like enzymes and receptors. nih.gov The ring's rigidity and dipole character also contribute to its ability to bind with high affinity. nih.gov Furthermore, the 1,2,4-triazole moiety is considered an isostere of amides, esters, and carboxylic acids, allowing it to mimic these functional groups in biological systems. nih.gov

Contextualizing 4-(2-Phenylethyl)-4H-1,2,4-triazole within the Broader Triazole Derivative Landscape

Research into related structures, such as 5-phenethyl-4H-1,2,4-triazole-3-thiol, highlights the interest in the phenethyl-triazole combination. nih.govresearchgate.net The addition of other functional groups, like a thiol group, further modifies the compound's chemical reactivity and biological activity. researchgate.net The synthesis and study of various derivatives, including those with different substituents on the phenyl ring or the triazole core, allow for the fine-tuning of the molecule's properties for specific applications. researchgate.netmdpi.com

Historical Development and Emerging Research Avenues for Triazole Compounds

The first synthesis of a triazole compound was reported in the late 19th century. nih.gov Since then, the field of triazole chemistry has expanded dramatically, driven by the discovery of their diverse biological activities. nih.gov A significant milestone in triazole synthesis was the development of the Huisgen 1,3-dipolar cycloaddition, a versatile method for preparing 1,2,3-triazoles. wikipedia.org For 1,2,4-triazoles, various synthetic strategies have been developed, including the Einhorn–Brunner and Pellizzari reactions. wikipedia.org Modern synthetic methods often employ microwave assistance or metal catalysis to improve yields and regioselectivity. mdpi.comorganic-chemistry.org

Initially recognized for their antifungal properties, the applications of triazole derivatives have broadened to include roles as herbicides, insecticides, and plant growth regulators in agriculture. rjptonline.org In medicine, they are investigated for a wide range of therapeutic effects, including anticancer, antiviral, antibacterial, anticonvulsant, and anti-inflammatory activities. frontiersin.orgnih.gov

Emerging research focuses on the development of novel triazole-based compounds with enhanced efficacy and selectivity. researchgate.net This includes the synthesis of hybrid molecules that combine the triazole scaffold with other pharmacologically active moieties to create multifunctional drugs. researchgate.net Furthermore, the unique properties of triazoles are being explored in materials science for the development of polymers, dyes, and photoactive chemicals. wikipedia.orgresearchgate.net The ability of triazoles to act as ligands for metal ions has also led to their use in coordination chemistry and the development of novel catalysts. wikipedia.org

Structure

3D Structure

属性

CAS 编号 |

36175-44-7 |

|---|---|

分子式 |

C10H11N3 |

分子量 |

173.21 g/mol |

IUPAC 名称 |

4-(2-phenylethyl)-1,2,4-triazole |

InChI |

InChI=1S/C10H11N3/c1-2-4-10(5-3-1)6-7-13-8-11-12-9-13/h1-5,8-9H,6-7H2 |

InChI 键 |

HLZRFEXUHVTTIN-UHFFFAOYSA-N |

规范 SMILES |

C1=CC=C(C=C1)CCN2C=NN=C2 |

产品来源 |

United States |

Advanced Synthetic Methodologies and Mechanistic Elucidation of 4 2 Phenylethyl 4h 1,2,4 Triazole

Retrosynthetic Analysis and Strategic Precursor Chemistry for the Triazole Core

A retrosynthetic analysis of 4-(2-phenylethyl)-4H-1,2,4-triazole reveals several strategic disconnections for the formation of the 1,2,4-triazole (B32235) ring. The most direct approach involves the disconnection of the N4-phenylethyl bond, leading to a 4H-1,2,4-triazole and a phenylethyl halide or a similar electrophilic species. However, a more fundamental retrosynthetic approach targets the formation of the triazole ring itself.

One common strategy involves the disconnection of the N1-C5 and N2-C3 bonds, which points to precursors such as hydrazides and amides. organic-chemistry.org Another powerful approach is the disconnection across the N2-C3 and N4-C5 bonds, suggesting precursors like amidrazones and a one-carbon source. The phenylethyl group can be introduced either before or after the formation of the triazole ring. Introducing it beforehand, for instance by using a phenylethyl-substituted hydrazine (B178648) derivative, can offer better control over the regioselectivity of the final product.

The synthesis of key precursors is paramount. For instance, (2-phenylethyl)hydrazine can be prepared through the reduction of the corresponding hydrazone or by the alkylation of hydrazine. Formic acid, formamide (B127407), or orthoformates can serve as the one-carbon source for the triazole ring. The choice of precursors is often dictated by their commercial availability, stability, and the desired substitution pattern on the final triazole ring.

Classical and Contemporary Approaches to 1,2,4-Triazole Ring Formation

The synthesis of the 1,2,4-triazole ring can be achieved through a variety of classical and contemporary methods, each with its own set of advantages and limitations.

Cycloaddition Reactions and Their Adaptations for Triazole Synthesis

Cycloaddition reactions, particularly [3+2] cycloadditions, represent a powerful and atom-economical approach to the synthesis of five-membered heterocycles like 1,2,4-triazoles. isres.orgresearchgate.net These reactions typically involve the reaction of a 1,3-dipole with a dipolarophile. For the synthesis of 1,2,4-triazoles, nitrile ylides or nitrile imines are common 1,3-dipolar species. isres.org

For instance, a copper-catalyzed intermolecular [3+2] cycloaddition can afford 1,2,4-triazoles from readily available starting materials in a single step under mild conditions. isres.org Another approach involves a formal [3+2] cycloaddition of hydrazonoyl chlorides with N-methylimidazole, which proceeds via a nucleophilic substitution followed by two C-N bond cleavages. isres.org Metal-free versions of these reactions are also gaining traction, offering a more environmentally friendly alternative. isres.org

A photochemical approach has also been developed for the synthesis of 1,2,4-triazoles. This method involves the photoexcitation of azodicarboxylates to form a triplet species that reacts with diazoalkanes, leading to the formation of an azomethine ylide. This intermediate then undergoes a dipolar cycloaddition with organic nitriles to yield the desired 1,2,4-triazole. rsc.org

Multi-Component Reactions (MCRs) for Scaffold Assembly

Multi-component reactions (MCRs) have emerged as a highly efficient strategy for the synthesis of complex molecules from simple starting materials in a single pot. rsc.orgacs.orgnih.gov This approach offers several advantages, including reduced reaction times, lower costs, and a more environmentally friendly profile.

For the synthesis of 1,2,4-triazoles, MCRs can be designed to bring together three or more components to form the heterocyclic ring in a single operation. For example, a three-component reaction involving 1,3-diones, β-nitrostyrenes, and aldehyde hydrazones can be used to synthesize hybrid molecular scaffolds containing a 1,2,4-triazole ring. rsc.org Another example is a multicomponent process for the preparation of 1-aryl 1,2,4-triazoles directly from anilines, amino pyridines, and pyrimidines. acs.orgorganic-chemistry.org

The regioselectivity of MCRs is a critical aspect, and in some cases, can be controlled by the choice of catalyst or reaction conditions. For instance, in the synthesis of disubstituted 1,2,4-triazoles, Cu(II) catalysis can favor the formation of 1,5-disubstituted products, while Ag(I) catalysis can lead to 1,3-disubstituted products. organic-chemistry.org

Modifications of Established Heterocyclic Synthesis Protocols

Established methods for heterocyclic synthesis are continuously being modified and improved to enhance their efficiency, scope, and environmental friendliness. For the synthesis of 1,2,4-triazoles, this includes the modification of well-known reactions like the Pellizzari, Einhorn-Brunner, and Finnegan-Schaefer reactions.

Microwave-assisted synthesis has become a popular modification, often leading to significantly reduced reaction times and improved yields. organic-chemistry.org For example, a simple and efficient method for the synthesis of substituted 1,2,4-triazoles from hydrazines and formamide proceeds smoothly under microwave irradiation in the absence of a catalyst. organic-chemistry.org

The use of ionic liquids as "green" solvents is another important modification. nih.gov Ionic liquids can not only act as the reaction medium but can also influence the course of the reaction and facilitate catalyst recycling. Furthermore, electrochemical methods are being explored as a sustainable alternative to traditional chemical oxidants and catalysts. organic-chemistry.org

Specific Synthetic Routes and Optimization for this compound

While general methods for 1,2,4-triazole synthesis are abundant, the specific synthesis of this compound requires careful consideration of the starting materials and reaction conditions to achieve high yields and purity.

One plausible route involves the reaction of 4-amino-1,2,4-triazole (B31798) with phenylethyl bromide. However, a more common and often higher-yielding approach is the cyclization of a pre-formed precursor containing the phenylethyl moiety. For instance, the reaction of 3-phenylpropionohydrazide with formamide or formic acid can lead to the formation of the desired product.

Another strategy involves the reaction of diacylhydrazines with phenylethylamine in the presence of a dehydrating agent like phosphorus pentoxide. nih.gov The conversion of other heterocyclic systems, such as 1,3,4-oxadiazoles, can also be a viable route. nih.gov

Optimization of Reaction Conditions: Temperature Gradients, Solvent Systems, and Pressure Effects

The optimization of reaction conditions is crucial for maximizing the yield and purity of this compound.

Temperature Gradients: The reaction temperature can have a significant impact on the reaction rate and the formation of byproducts. For many 1,2,4-triazole syntheses, elevated temperatures are required to drive the cyclization and dehydration steps. However, excessively high temperatures can lead to decomposition of the starting materials or the product. Therefore, a careful optimization of the temperature profile is necessary.

Solvent Systems: The choice of solvent can influence the solubility of the reactants, the reaction rate, and the product distribution. High-boiling polar aprotic solvents like DMF or DMSO are often used for 1,2,4-triazole synthesis. isres.org However, the use of greener solvents is becoming increasingly important. The use of a two-phase toluene/H2O/EtOH solvent system has been reported for Suzuki cross-coupling reactions to synthesize 4-alkyl-4H-1,2,4-triazole derivatives. nih.gov

Pressure Effects: While most 1,2,4-triazole syntheses are conducted at atmospheric pressure, the application of pressure can be beneficial in certain cases. For reactions involving gaseous reactants or where the transition state has a smaller volume than the reactants, applying pressure can increase the reaction rate. Microwave-assisted syntheses often involve elevated pressures, which contribute to the observed rate enhancements.

Table of Research Findings on Reaction Condition Optimization

| Parameter | Condition | Observation | Reference |

| Catalyst | Copper(I) salts | Mediates azide-alkyne cycloaddition and cross-coupling for the synthesis of tricyclic triazoles. | researchgate.net |

| Catalyst | PS-TBD | Efficient and reusable catalyst for the one-pot cyclocondensation synthesis of pyrazole-triazole-chromene moieties. | researchgate.net |

| Solvent | Toluene/H2O/EtOH | Two-phase system used for Suzuki cross-coupling reactions of 4-alkyl-3,5-bis(4-bromophenyl)-4H-1,2,4-triazoles. | nih.gov |

| Temperature | 130 °C (oil bath) | Optimal temperature for the Suzuki cross-coupling reaction of 4-butyl-3,5-bis(4-bromophenyl)-4H-1,2,4-triazole. | nih.gov |

| Reaction Time | 5 hours | Sufficient for the Suzuki cross-coupling reaction to achieve good yields. | nih.gov |

Catalyst Development and Mechanistic Roles in Synthesis (e.g., Organocatalysis, Metal-Free Methods)

While specific catalyst development for the direct synthesis of this compound is not extensively documented in dedicated public literature, the synthesis of the closely related precursor, 4-(2-phenylethyl)-5-substituted-4H-1,2,4-triazole-3-thiol, provides valuable insights. The formation of the triazole ring in these precursors is typically achieved through the cyclization of a substituted thiosemicarbazide. This cyclization is often base-catalyzed, with common bases like sodium hydroxide (B78521) or potassium hydroxide playing a crucial role.

In the broader context of 4-substituted-4H-1,2,4-triazole synthesis, both metal-based and metal-free catalytic systems have been explored. For instance, the synthesis of various 1,2,4-triazole derivatives has been achieved using catalysts such as iodine, copper, nickel, and ceric ammonium (B1175870) nitrate. These catalysts facilitate the necessary bond formations for ring closure through different mechanisms, including oxidative cyclization.

Organocatalysis, a key aspect of metal-free synthesis, has also been applied to the synthesis of triazole derivatives. While specific organocatalysts for the direct synthesis of this compound are not prominently reported, the principles of organocatalysis, such as the use of small organic molecules to accelerate reactions, are being increasingly applied in heterocyclic synthesis to avoid metal contamination and promote greener reaction conditions.

A plausible and commonly employed route to this compound involves the synthesis of a 3-thiol substituted precursor followed by desulfurization. The initial cyclization to form the triazole-3-thiol ring is a key step where catalyst development is relevant.

Green Chemistry Principles in Synthesis: Solvent-Free and Aqueous Medium Approaches

The application of green chemistry principles to the synthesis of this compound is an area of growing interest, aligning with the broader trend in chemical manufacturing to reduce environmental impact. Key strategies include the use of environmentally benign solvents, solvent-free conditions, and energy-efficient reaction methods.

For the synthesis of the 1,2,4-triazole core, methods utilizing water as a solvent or employing solvent-free reactions under microwave irradiation have been reported for various derivatives. These approaches offer significant advantages over traditional methods that often rely on volatile and hazardous organic solvents. The use of polyethylene (B3416737) glycol (PEG) as a recyclable reaction medium has also been demonstrated for the synthesis of 3,4,5-trisubstituted 1,2,4-triazoles, offering a greener alternative.

While specific examples for the synthesis of this compound using these green methods are not extensively detailed in public records, the general applicability of these techniques to the synthesis of the 1,2,4-triazole scaffold suggests their potential for adaptation to the target molecule.

Continuous Flow Synthesis and Automation Protocols

These flow processes often involve the reaction of key intermediates in a heated and pressurized microreactor, allowing for rapid optimization of reaction conditions and increased production efficiency. The potential for integrating purification steps within the flow system further enhances the appeal of this technology for the synthesis of this compound on a larger scale. Automation of these flow systems can enable the rapid synthesis of libraries of related triazole derivatives for screening purposes.

Reaction Mechanism Elucidation via Isotopic Labeling and Kinetic Studies

Detailed mechanistic studies, such as those involving isotopic labeling and kinetic analysis, for the specific synthesis of this compound are not widely reported in publicly accessible literature. However, the general mechanism for the formation of 4-substituted-4H-1,2,4-triazoles from N-formyl-N'-substituted hydrazines and amines is understood to proceed through a series of condensation and cyclization steps.

Stereoselective Synthesis Approaches for Chiral Analogs and Enantiomeric Enrichment (If applicable)

The structure of this compound itself is achiral. However, the introduction of a chiral center, for instance, by modifying the phenylethyl side chain (e.g., α-methylphenylethyl), would lead to chiral analogs. The synthesis of such chiral derivatives would require stereoselective approaches to control the configuration of the newly formed stereocenter.

While specific methods for the stereoselective synthesis of chiral analogs of this compound are not documented, general strategies for the synthesis of chiral heterocycles could be applied. These may include the use of chiral starting materials, chiral auxiliaries, or asymmetric catalysis. Enantiomeric enrichment of a racemic mixture of a chiral analog could be achieved through techniques such as chiral chromatography or resolution with a chiral resolving agent.

Molecular Architecture, Advanced Spectroscopic Insights, and Structural Characterization of 4 2 Phenylethyl 4h 1,2,4 Triazole

Vibrational Spectroscopy for Functional Group Analysis and Bond Strength Assessment

Fourier-Transform Infrared (FT-IR) Spectroscopy

The FT-IR spectrum of 4-(2-Phenylethyl)-4H-1,2,4-triazole is expected to exhibit characteristic absorption bands that correspond to the vibrations of its constituent functional groups. While specific experimental data for this exact compound is not widely available in the reviewed literature, the expected spectral features can be inferred from the known spectra of 1,2,4-triazole (B32235) and its derivatives. researchgate.netijsr.netnih.gov

The key vibrational modes anticipated for this compound include:

Aromatic C-H Stretching: The phenyl group will show characteristic C-H stretching vibrations typically in the range of 3100-3000 cm⁻¹.

Aliphatic C-H Stretching: The ethyl linker will display symmetric and asymmetric C-H stretching bands between 3000 and 2850 cm⁻¹.

C=N and N=N Stretching: The 1,2,4-triazole ring is characterized by C=N and N=N stretching vibrations, which are typically observed in the 1600-1400 cm⁻¹ region. ijsr.net

C-N Stretching: The stretching vibration of the C-N bond connecting the phenylethyl group to the triazole ring is expected in the 1400-1300 cm⁻¹ range.

Ring Vibrations: The triazole ring itself will have various in-plane and out-of-plane bending and stretching vibrations.

Aromatic C-H Bending: Out-of-plane C-H bending vibrations for the monosubstituted benzene (B151609) ring are expected in the 770-730 cm⁻¹ and 710-690 cm⁻¹ regions.

An interactive data table summarizing the expected FT-IR peaks is provided below.

| Vibrational Mode | Expected Wavenumber (cm⁻¹) |

| Aromatic C-H Stretch | 3100 - 3000 |

| Aliphatic C-H Stretch | 3000 - 2850 |

| C=N and N=N Stretch (Triazole Ring) | 1600 - 1400 |

| C-N Stretch (Phenylethyl-Triazole) | 1400 - 1300 |

| Aromatic C-H Out-of-Plane Bending | 770 - 690 |

Raman Spectroscopy

Raman spectroscopy provides complementary information to FT-IR for the structural elucidation of this compound. The Raman spectrum is particularly sensitive to non-polar bonds and symmetric vibrations. For this compound, the following Raman bands are anticipated based on studies of similar triazole derivatives: nih.govnih.govspectrabase.com

Aromatic Ring Breathing: The benzene ring will exhibit a strong, characteristic "ring breathing" mode around 1000 cm⁻¹.

Triazole Ring Vibrations: Symmetric stretching and breathing modes of the triazole ring are expected to be prominent in the Raman spectrum.

C-C Stretching: The C-C stretching of the ethyl linker and the phenyl ring will also be visible.

A summary of expected Raman shifts is presented in the interactive table below.

| Vibrational Mode | Expected Raman Shift (cm⁻¹) |

| Aromatic Ring Breathing | ~1000 |

| Triazole Ring Symmetric Stretch | (Varies, typically prominent) |

| C-C Stretch (Aliphatic/Aromatic) | (Varies) |

Mass Spectrometry for Fragmentation Pathway Elucidation and Mechanistic Derivations

Mass spectrometry is a powerful tool for determining the molecular weight and elucidating the fragmentation pathways of organic molecules.

High-Resolution Mass Spectrometry (HRMS) for Accurate Mass and Isotopic Pattern Analysis

Tandem Mass Spectrometry (MS/MS) for Complex Fragmentation Studies

Tandem mass spectrometry (MS/MS) would reveal the fragmentation pattern of this compound, providing insights into its structure and bond stabilities. Based on the fragmentation of other 1,2,4-triazole derivatives, several key fragmentation pathways can be predicted. ijsr.netresearchgate.netfluorine1.ruresearchgate.netrsc.org

A primary fragmentation would likely involve the cleavage of the bond between the ethyl group and the triazole ring, leading to the formation of a stable tropylium (B1234903) cation (m/z 91) from the phenylethyl moiety. Another characteristic fragmentation of the 1,2,4-triazole ring involves the loss of a molecule of nitrogen (N₂).

A proposed fragmentation pathway would be initiated by the molecular ion [M]⁺. Subsequent fragmentation could proceed via the following routes:

Benzylic Cleavage: Cleavage of the C-C bond beta to the phenyl group to form the highly stable tropylium ion (C₇H₇⁺, m/z 91).

Loss of the Phenylethyl Group: Cleavage of the N-C bond connecting the substituent to the triazole ring, resulting in a [C₂H₂N₃]⁺ fragment.

Triazole Ring Fragmentation: Loss of N₂ from the molecular ion or subsequent fragment ions.

An interactive table summarizing the predicted major fragments is provided below.

| Fragment Ion | Proposed Structure | m/z (Mass-to-Charge Ratio) |

| [M]⁺ | C₁₀H₁₁N₃⁺ | 173 |

| [M - C₈H₉]⁺ | C₂H₂N₃⁺ | 68 |

| [C₇H₇]⁺ | Tropylium ion | 91 |

| [M - N₂]⁺ | C₁₀H₁₁N⁺ | 145 |

Chiroptical Spectroscopy (If Chiral Derivatives are Explored): Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD)

The parent molecule, this compound, is not chiral and therefore would not exhibit chiroptical properties such as Circular Dichroism (CD) or Optical Rotatory Dispersion (ORD). However, the introduction of a chiral center, for instance by substitution on the ethyl linker or by creating a chiral axis through restricted rotation, would result in chiral derivatives.

While no studies on chiral derivatives of this compound were found in the reviewed literature, research on other chiral 1,2,4-triazole systems demonstrates the utility of chiroptical spectroscopy. For example, a chiral Si(IV) complex bearing a 1,2,4-triazole-2,2′-diphenol ligand has been characterized using Electronic Circular Dichroism (ECD). rsc.org The ECD spectra of the separated enantiomers were mirror images, with distinct Cotton effects observed at various wavelengths, which, in conjunction with theoretical calculations, allowed for the assignment of the absolute configuration of the chiral centers. rsc.org This indicates that should chiral derivatives of this compound be synthesized, CD and ORD would be invaluable tools for their stereochemical characterization.

In-Depth Computational Analysis of this compound Remains a Subject for Future Research

A comprehensive review of published scientific literature reveals a notable absence of specific computational and theoretical modeling studies for the chemical compound this compound. While the 1,2,4-triazole scaffold is a subject of extensive research in medicinal and materials chemistry, with numerous computational studies performed on its various derivatives, this particular compound has not been the specific focus of such in-depth analysis.

The field of computational chemistry frequently employs a range of powerful techniques to predict the properties and behavior of molecules. These methods are crucial for understanding electronic structure, reactivity, and dynamics, often guiding synthetic efforts and explaining experimental observations.

For many 1,2,4-triazole derivatives, researchers have successfully used computational tools to explore their chemical characteristics. These studies often include:

Quantum Chemical Calculations: Methods like Density Functional Theory (DFT) and ab initio calculations are standard for investigating ground-state geometries, electronic properties, and predicting reactivity through frontier molecular orbital (FMO) analysis. nih.govnih.govdnu.dp.ua Molecular electrostatic potential (MEP) maps are also commonly generated to visualize charge distributions and predict sites for electrophilic and nucleophilic attack. nih.gov

Molecular Dynamics (MD) Simulations: These simulations are used to understand the conformational flexibility of molecules in solution and to model their interactions with biological targets, such as proteins or enzymes. nih.gov

Spectroscopic Prediction: Computational methods are also applied to predict spectroscopic data (NMR, IR, UV-Vis), which can be a powerful tool for validating experimental results and confirming molecular structures. nih.govacs.org

Despite the widespread application of these computational methods to the broader class of 1,2,4-triazoles, specific data sets, including optimized geometries, FMO energies, MEP surfaces, MD simulation trajectories, and predicted spectra for this compound, are not available in the current body of scientific literature.

Therefore, an article detailing the computational chemistry and theoretical modeling of this compound as per the requested outline cannot be generated at this time. Such a study would represent a novel research endeavor, contributing new data to the field of heterocyclic chemistry. Future computational work is required to elucidate the specific electronic, structural, and dynamic properties of this compound.

Computational Chemistry and Theoretical Modeling of 4 2 Phenylethyl 4h 1,2,4 Triazole

Reaction Mechanism Prediction and Transition State Analysis using Computational Methods

Computational chemistry offers powerful tools for elucidating the pathways of chemical reactions, identifying intermediate structures, and characterizing the high-energy transition states that govern reaction rates. For the synthesis of 4H-1,2,4-triazoles, these methods are instrumental in optimizing reaction conditions and predicting the formation of desired products.

The synthesis of the 4H-1,2,4-triazole ring system can be achieved through various routes, such as the cyclization of thiourea (B124793) derivatives or the reaction of secondary amides with hydrazides. researchgate.netorganic-chemistry.org A common method involves the treatment of thiourea precursors with an alkaline medium, such as sodium hydroxide (B78521), to induce cyclization. researchgate.net Computational methods, particularly Density Functional Theory (DFT), are employed to model these reaction mechanisms. nih.govirjweb.com

By calculating the potential energy surface of the reaction, chemists can map out the lowest energy path from reactants to products. This involves:

Geometry Optimization: Calculating the most stable three-dimensional structure for reactants, intermediates, products, and transition states.

Frequency Calculations: Confirming that optimized structures correspond to energy minima (reactants, products) or first-order saddle points (transition states) and calculating thermodynamic properties.

Intrinsic Reaction Coordinate (IRC) calculations: Verifying that a calculated transition state correctly connects the intended reactants and products.

For instance, in the cyclization to form a 1,2,4-triazole (B32235), DFT calculations can model the step-by-step bond formations and proton transfers, identifying the transition state for the rate-limiting ring-closure step. researchgate.net This analysis provides critical insights into the electronic and steric factors that influence the reaction's feasibility and yield.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling (Theoretical Basis)

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are mathematical equations that correlate the chemical structure of a compound with its biological activity or physicochemical properties, respectively. wikipedia.orgresearchgate.net These models are fundamental in computational drug design for predicting the activity of new compounds before their synthesis, thereby saving time and resources. wisdomlib.org The basic form of a QSAR/QSPR model is:

Activity/Property = f (Molecular Descriptors) + error

For the 1,2,4-triazole class of compounds, QSAR and QSPR studies have been widely used to predict various activities, including antifungal, anticancer, and antimicrobial properties, as well as physicochemical properties like lipophilicity (logP). nih.govkashanu.ac.irphyschemres.orgnih.govresearchgate.net

Molecular Descriptors Generation and Selection

The foundation of any QSAR/QSPR model is the set of molecular descriptors used to numerically represent the chemical structure. These descriptors can be categorized as:

0D-Descriptors: Atom counts, molecular weight.

1D-Descriptors: Counts of specific functional groups or fragments.

2D-Descriptors (Topological): These describe the connectivity of atoms in a molecule and are derived from its 2D graph representation. Examples include connectivity indices, shape indices, and Burden eigenvalues. kashanu.ac.irresearchgate.net

3D-Descriptors: These depend on the 3D coordinates of the atoms and include descriptors of molecular shape and volume. Examples are GETAWAY (GEometry, Topology, and Atom-Weights AssemblY) and 3D-MoRSE (3D-Molecule Representation of Structures based on electron diffraction) descriptors. kashanu.ac.ir

Quantum-Chemical Descriptors: Derived from quantum mechanical calculations, these describe electronic properties like HOMO (Highest Occupied Molecular Orbital) and LUMO (Lowest Unoccupied Molecular Orbital) energies, dipole moment, and electrostatic potential. irjweb.com

For a given set of compounds, a large number of descriptors are generated. A crucial step is then to select a subset of relevant descriptors that have the strongest correlation with the activity/property of interest while avoiding intercorrelation. This is often achieved using statistical techniques like genetic algorithms or principal components analysis (PCA). nih.govphyschemres.org

Statistical Model Development and Validation Strategies

Once relevant descriptors are selected, a mathematical model is built to establish the relationship. Common statistical methods include:

Multiple Linear Regression (MLR): Creates a linear equation relating the descriptors to the activity. kashanu.ac.irnih.gov

Multiple Non-linear Regression (MNLR): Used when the relationship is not linear. physchemres.org

Artificial Neural Networks (ANN): A machine learning method that can model highly complex, non-linear relationships. physchemres.org

The predictive power and robustness of a developed QSAR model must be rigorously validated. Key validation strategies include:

Internal Validation: This assesses the model's stability and predictive power using the same data that was used to build it. A common method is Leave-One-Out cross-validation (LOO-CV), which generates a cross-validation coefficient (q²). A high q² value (typically > 0.5) indicates good internal predictivity. nih.gov

External Validation: The model's ability to predict the activity of new, unseen compounds is tested. The dataset is split into a training set (to build the model) and a test set (to validate it). The model's performance on the test set is evaluated using parameters like the predicted correlation coefficient (R²_pred). nih.govbuecher.de

A statistically robust and validated QSAR model for a series of triazole derivatives can then be used to predict the activity of novel analogs, such as 4-(2-phenylethyl)-4H-1,2,4-triazole.

Ligand-Target Interaction Modeling (Docking, MD) for Mechanistic Understanding (In Silico, Non-Clinical)

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a target macromolecule, such as a protein or enzyme. acs.org It is a cornerstone of structure-based drug design, providing insights into the molecular basis of a compound's biological activity. ijcrcps.comnih.govnih.gov For 1,2,4-triazole derivatives, which are known to inhibit various enzymes like aromatase, CYP51, and protein kinases, docking is used to understand their mechanism of action at an atomic level. ijcrcps.comnih.govnih.gov

The process involves two main components: a search algorithm that generates various possible binding poses of the ligand in the target's active site, and a scoring function that ranks these poses based on their predicted binding affinity. youtube.com

Identification and Characterization of Binding Sites in Target Macromolecules

A critical first step in docking is the identification of the binding site on the target protein. This can be determined from the crystal structure of the protein co-crystallized with a known ligand or predicted using computational algorithms that search for cavities on the protein's surface.

Once a ligand is docked, the specific interactions between it and the amino acid residues of the binding site can be analyzed. These interactions are key to the ligand's affinity and selectivity. Common interactions for triazole derivatives include:

Hydrogen Bonds: The nitrogen atoms of the triazole ring are excellent hydrogen bond acceptors, often forming crucial bonds with residues like asparagine or serine in the active site. biorxiv.org

Hydrophobic Interactions: The phenylethyl group of this compound would be expected to form significant hydrophobic interactions with nonpolar residues in the binding pocket. nih.gov

π-π Stacking: The aromatic phenyl and triazole rings can engage in π-π stacking interactions with aromatic residues like phenylalanine, tyrosine, or tryptophan. biorxiv.orgtandfonline.com

Coordination Bonds: In metalloenzymes like CYP450 enzymes, a nitrogen atom of the triazole ring can coordinate with the heme iron atom in the active site, a key interaction for inhibition. nih.govrsc.org

Scoring Functions and Theoretical Binding Affinity Prediction

A scoring function is a mathematical model used to approximate the binding free energy (ΔG_bind) of a ligand-protein complex. researchgate.netyoutube.com A more negative score typically indicates a more favorable binding affinity. researchgate.net There are several types of scoring functions:

Force-Field-Based: These use classical mechanics terms, such as van der Waals and electrostatic interactions, similar to those in molecular dynamics simulations. youtube.com

Empirical: These are regression-based functions fitted to experimental binding data. They include terms for interactions known to be important for binding, such as hydrogen bonds, hydrophobic effects, and rotational entropy penalties. frontiersin.org

Knowledge-Based: These derive statistical potentials from a large database of known protein-ligand structures, scoring interactions based on how frequently they occur in nature. youtube.com

Docking studies on 1,2,4-triazole derivatives often report binding energy values in kcal/mol. For example, studies on triazole inhibitors of aromatase have reported binding energies ranging from -9.04 to -9.96 kcal/mol. ijcrcps.com These scores are used to rank different compounds and prioritize the most promising candidates for further study. While scoring functions are powerful for ranking, predicting absolute binding affinities with high accuracy remains a significant challenge. frontiersin.org

Chemical Reactivity, Functionalization, and Derivatization Studies of 4 2 Phenylethyl 4h 1,2,4 Triazole

Electrophilic and Nucleophilic Substitution Reactions on the Triazole Ring and Phenyl Moiety

The reactivity of 4-(2-phenylethyl)-4H-1,2,4-triazole towards substitution reactions is dictated by the electronic properties of its constituent rings. The 1,2,4-triazole (B32235) ring is considered an electron-deficient system due to the presence of three electronegative nitrogen atoms. chemicalbook.com This deficiency, however, makes the carbon atoms of the triazole ring susceptible to nucleophilic attack, particularly under harsh conditions or if the ring is activated by quaternization. Conversely, the nitrogen atoms, with their lone pairs of electrons, are the primary sites for electrophilic attack. chemicalbook.com

Electrophilic substitution on the N-atoms is a common reaction for 1,2,4-triazoles. chemicalbook.com For this compound, the N1 and N2 atoms are available for reactions such as alkylation. For instance, alkylation of unsubstituted 1H-1,2,4-triazole can lead to a mixture of N1 and N4 substituted products, with the regioselectivity influenced by the reaction conditions. chemicalbook.comnih.gov

The phenyl ring of the phenylethyl substituent behaves as a typical benzene (B151609) ring and can undergo electrophilic aromatic substitution. The ethyl linker, being an alkyl group, is a weak activating group and directs incoming electrophiles to the ortho and para positions. Standard electrophilic substitution reactions such as nitration, halogenation, sulfonation, and Friedel-Crafts acylation and alkylation can be performed on the phenyl ring, provided the reaction conditions are controlled to avoid side reactions on the triazole ring.

Nucleophilic substitution on the triazole ring carbons is generally difficult due to the ring's aromaticity and the high electron density. chemicalbook.com However, if the carbon atoms are substituted with a good leaving group, such as a halogen, nucleophilic substitution can be achieved.

Palladium-Catalyzed Cross-Coupling Reactions for Peripheral Functionalization and Diversification

Palladium-catalyzed cross-coupling reactions are powerful tools for the functionalization of heterocyclic compounds, and 1,2,4-triazoles are no exception. researchgate.net These reactions allow for the formation of carbon-carbon and carbon-heteroatom bonds, enabling the introduction of a wide variety of substituents onto the triazole or phenyl ring. To utilize these methods, the parent compound, this compound, would first need to be halogenated.

For instance, Suzuki-Miyaura coupling reactions have been successfully employed to synthesize 4-alkyl-3,5-diaryl-4H-1,2,4-triazole derivatives. nih.govmdpi.com In a typical procedure, a bromo-substituted triazole is coupled with a boronic acid in the presence of a palladium catalyst, such as Pd(PPh₃)₄, and a base. nih.gov This methodology could be applied to a halogenated derivative of this compound to introduce new aryl or vinyl groups at the C3 or C5 positions of the triazole ring.

The optimization of Suzuki cross-coupling reactions often involves screening different palladium catalysts, bases, and solvent systems to achieve high yields. mdpi.com The table below summarizes conditions used for the Suzuki cross-coupling on a model 4-butyl-3,5-bis(4-bromophenyl)-4H-1,2,4-triazole. nih.gov

| Entry | Catalyst (mol%) | Base | Solvent System | Yield (%) |

| 1 | Pd(PPh₃)₄ (5) | K₂CO₃ | Toluene/H₂O/EtOH | 75 |

| 2 | Pd(dppf)Cl₂ (5) | K₂CO₃ | Toluene/H₂O/EtOH | 68 |

| 3 | Pd(OAc)₂/SPhos (5) | K₃PO₄ | Toluene/H₂O/EtOH | 82 |

| 4 | Pd(PPh₃)₄ (5) | Na₂CO₃ | Toluene/H₂O/EtOH | 78 |

Heck coupling, another palladium-catalyzed reaction, could be used to introduce alkenyl substituents by reacting a halogenated triazole with an alkene. These cross-coupling strategies offer a modular approach to diversifying the periphery of the this compound core, allowing for the fine-tuning of its chemical and physical properties.

Cycloaddition Reactions Involving the Triazole Heterocycle

The 1,2,4-triazole ring itself is generally aromatic and not highly reactive in cycloaddition reactions. However, derivatives of 1,2,4-triazoles, such as 4-phenyl-3H-1,2,4-triazole-3,5(4H)-dione (PTAD), are extremely reactive dienophiles in Diels-Alder reactions. acgpubs.org PTAD and its methyl analog (MTAD) readily undergo [4+2] cycloaddition with a wide range of dienes. acgpubs.org

While this compound does not possess the dione (B5365651) functionality of PTAD, the C=N double bonds within the triazole ring could potentially participate in certain cycloaddition reactions, although they would be significantly less reactive. These reactions would likely require highly activated reaction partners or harsh conditions, leading to a disruption of the triazole's aromaticity. The participation of the 4H-1,2,4-triazole system in such reactions is not as widely documented as that of the triazole-diones. acgpubs.org

Heterocyclic Ring Transformations and Rearrangement Reactions

The 1,2,4-triazole ring is generally stable, but under certain conditions, it can undergo ring transformations and rearrangements. rsc.orgresearchgate.net These reactions often involve interaction with other reagents that can lead to ring-opening followed by recyclization into a different heterocyclic system. For example, treatment of certain 4-amino-3-(2-aminophenyl)-4H-1,2,4-triazoles with nitrous acid can lead to the formation of fused ring systems like 1,2,4-triazolo[4,3-c] acgpubs.orgrsc.orgibm.combenzotriazine. rsc.org

Oxidation and Reduction Chemistry of the Triazole Scaffold

The 1,2,4-triazole ring is known to be resistant to both oxidation and reduction under many conditions, a feature attributed to its aromaticity. researchgate.net This stability allows for chemical modifications to be carried out on substituents attached to the ring without affecting the core heterocycle.

For this compound, the phenylethyl side chain is more susceptible to oxidation. For example, the benzylic position of the ethyl linker could be oxidized under appropriate conditions to introduce a carbonyl or hydroxyl group. Strong oxidizing agents, however, could lead to the degradation of the entire side chain.

Reduction of the phenyl ring can be achieved through catalytic hydrogenation, which would typically require high pressures and temperatures, and the triazole ring would likely remain intact under these conditions. The stability of the triazole ring is a significant advantage in the design of complex molecules, as it can be carried through multiple synthetic steps. researchgate.net

Synthesis of Polymeric and Supramolecular Architectures Incorporating the Triazole Unit

The rigid, planar structure and the presence of multiple nitrogen atoms make the 1,2,4-triazole unit an attractive building block for polymers and supramolecular assemblies. The nitrogen atoms can act as hydrogen bond acceptors, facilitating the formation of ordered structures.

Research has shown that polymers containing the 1,2,4-triazole unit can exhibit high thermal stability and desirable mechanical properties. For example, poly(aryl ethers) incorporating 3,5-bis(4'-fluorophenyl)-4-aryl-1,2,4-triazoles have been synthesized via nucleophilic aromatic substitution polymerization. ibm.com These polymers show high glass transition temperatures (Tg) and are soluble in common organic solvents, making them processable into films and coatings. ibm.com

| Polymer with Triazole Unit | Tg (°C) | Intrinsic Viscosity (dL/g) |

| Poly(ether triazole) 1 | 185 | 0.40 |

| Poly(ether triazole) 2 | 210 | 0.85 |

| Poly(ether triazole) 3 | 230 | 1.45 |

In the realm of supramolecular chemistry, 4-aryl-4H-1,2,4-triazoles have been shown to self-assemble into ribbon-like structures through organized aggregation. rsc.org These supramolecular structures can act as optical waveguides, propagating photoluminescence. rsc.org The incorporation of a 4-(2-phenylethyl) group could influence the packing and intermolecular interactions, potentially leading to new materials with interesting photophysical properties. Furthermore, polymers based on 1-vinyl-1,2,4-triazole (B1205247) have been investigated for applications such as proton-conducting membranes in fuel cells. nih.gov

Investigation of Coordination Chemistry: Metal-Triazole Ligand Complexes

The nitrogen atoms of the 1,2,4-triazole ring possess lone pairs of electrons that are available for coordination with metal ions. The 4H-1,2,4-triazole ring can act as a monodentate or a bridging ligand, connecting two or more metal centers. researchgate.net The coordination mode depends on the metal ion, the other ligands in the coordination sphere, and the reaction conditions.

In this compound, the N1 and N2 atoms are potential coordination sites. It can act as a monodentate ligand, coordinating to a metal center through one of these nitrogen atoms. More interestingly, it can act as a bridging ligand, with N1 and N2 coordinating to different metal ions, leading to the formation of coordination polymers or polynuclear complexes. researchgate.net The phenylethyl substituent can influence the steric environment around the coordinating nitrogen atoms, which in turn can affect the geometry and nuclearity of the resulting metal complexes.

The coordination chemistry of related 4-substituted 3,5-di(2-pyridyl)-4H-1,2,4-triazoles has been extensively studied, revealing a rich variety of mono- and multinuclear complexes with interesting magnetic and photophysical properties. researchgate.net By analogy, this compound is expected to form stable complexes with a range of transition metals, such as copper(II), iron(II), and cobalt(II).

Synthesis and Advanced Characterization of Metal Complexes

No published studies were found that detail the synthesis of metal complexes specifically with this compound as a ligand. Consequently, there is no available data on their characterization using techniques such as X-ray crystallography, spectroscopy (IR, NMR, UV-Vis), or magnetic susceptibility measurements. While general procedures for synthesizing metal complexes with other triazole derivatives exist, their direct applicability and the resulting complex structures for the target ligand are purely speculative without experimental evidence. nih.govekb.egejtas.com

Ligand Field Theory and Electronic Structure of Coordination Compounds

Ligand field theory is a fundamental concept used to describe the electronic structure and properties of coordination compounds. wikipedia.orgwpmucdn.comlibretexts.orguci.edu However, without synthesized and characterized metal complexes of this compound, any discussion on their electronic structure, d-orbital splitting, and the application of ligand field theory would be entirely theoretical and lack the required detailed research findings. Studies on other triazole complexes have shown that the nature of the substituent on the triazole ring can influence the ligand field, but specific data for the 2-phenylethyl substituent is not available. nih.gov

Catalytic Applications of Metal-Triazole Complexes in Organic Transformations

Metal complexes containing triazole ligands have been explored as catalysts in various organic reactions. nih.gov However, the catalytic activity of complexes derived from this compound has not been reported in the scientific literature. Therefore, no information on their efficiency, selectivity, or reaction scope in any organic transformation can be provided.

Mechanistic Research on Interactions with Biological Systems Strictly in Vitro and in Silico Focus

Enzyme Inhibition Mechanism Studies (In Vitro and Computational Only)

Detailed studies on the enzyme inhibition mechanisms of 4-(2-Phenylethyl)-4h-1,2,4-triazole are not presently available. To populate the following sections, future research would need to focus on identifying specific enzyme targets and characterizing the nature of the inhibition.

Kinetics of Enzyme Inhibition

No data has been published regarding the kinetics of enzyme inhibition for this compound. Future in vitro enzymatic assays would be necessary to determine key parameters such as the half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki). The determination of these values is crucial for quantifying the potency of an inhibitor. xenotech.com For context, various other 1,2,4-triazole (B32235) derivatives have demonstrated a wide range of IC50 values against different enzymes, from nanomolar to micromolar concentrations. nih.govrsc.org

Table 1: Hypothetical Enzyme Inhibition Data for this compound

| Target Enzyme | IC50 (µM) | Ki (µM) | Type of Inhibition |

| Data Not Available | Data Not Available | Data Not Available | Data Not Available |

Investigation of Binding Sites and Modes through Co-crystallography

Currently, there are no publicly available co-crystallography studies of this compound with any target enzymes. Such studies are instrumental in visualizing the precise binding interactions between a compound and its target protein at the atomic level, which can reveal key hydrogen bonds, hydrophobic interactions, and other forces governing the binding event. mdpi.com

Rational Design of Analogs for Enhanced Target Specificity

The rational design of analogs of this compound is contingent on initial findings regarding its biological targets and mechanism of action. Once a lead interaction is identified, medicinal chemists can systematically modify the structure—for instance, by altering the phenylethyl side chain or substituting other positions on the triazole ring—to improve potency and selectivity. mdpi.com This process often involves computational modeling to predict the effects of structural changes on binding affinity.

Receptor Binding and Signaling Pathway Modulation (In Vitro Cell-Free or Cell-Based Assays, Non-Human)

Specific data on the receptor binding profile and subsequent signaling pathway modulation for this compound is absent from the current scientific literature. The following sections outline the types of studies that would be required to elucidate these properties.

Ligand-Receptor Interaction Assays

To determine if this compound interacts with specific receptors, in vitro binding assays using purified proteins or engineered cell lines would be necessary. For example, radioligand binding assays could quantify the affinity of the compound for a particular receptor. Some 1,2,4-triazole derivatives have been investigated for their binding to receptors like the benzodiazepine (B76468) receptor. nih.gov

Table 2: Hypothetical Receptor Binding Affinity for this compound

| Receptor Target | Cell Line/System | Binding Affinity (Kd/Ki) |

| Data Not Available | Data Not Available | Data Not Available |

Downstream Signaling Pathway Analysis

Following the identification of a receptor interaction, downstream signaling pathway analysis would be the next step. This could involve techniques such as Western blotting to measure changes in protein phosphorylation or quantitative PCR to assess alterations in gene expression in response to treatment with the compound. For instance, studies on other triazoles have explored their impact on pathways like the Wnt/β-catenin signaling pathway. nih.govnih.gov

Fundamental Interactions with Biomolecules (e.g., DNA, RNA, Lipids, Proteins)

No publicly available studies were found that investigated the fundamental interactions of this compound with biomolecules.

Spectroscopic Probing of Binding Events (e.g., Fluorescence Quenching, UV-Vis Titration)

There is no available data from fluorescence quenching, UV-Vis titration, or other spectroscopic methods to characterize the binding of this compound to biomolecules.

Calorimetric Analysis of Binding Thermodynamics (Isothermal Titration Calorimetry - ITC)

No published isothermal titration calorimetry (ITC) data exists to describe the thermodynamic parameters of binding between this compound and any biological macromolecules.

Structure-Mechanism Relationships and Pharmacophore Development (Exclusively Computational and In Vitro)

There are no computational or in vitro studies available that focus on the structure-mechanism relationships or the development of a pharmacophore model specifically for this compound.

Antimicrobial Mechanism of Action Studies (In Vitro on Pathogens)

No in vitro studies on the antimicrobial mechanism of action for this compound have been reported.

Inhibition of Essential Microbial Metabolic Pathways

Information regarding the inhibitory effects of this compound on essential microbial metabolic pathways is not available.

Cell Wall and Cell Membrane Integrity Studies

There are no published studies that assess the impact of this compound on the cell wall or cell membrane integrity of any pathogenic microorganisms.

No Information Available on the Antifungal Resistance Mechanisms of this compound

Despite a comprehensive search of scientific literature and databases, no specific information was found regarding in vitro or in silico investigations into the resistance mechanisms of the chemical compound this compound.

Therefore, an article focusing solely on the resistance mechanism investigations for this particular compound cannot be generated at this time. Research on the antifungal properties and potential resistance pathways of this compound does not appear to be publicly available.

While the broader class of triazole antifungals is well-studied, with known resistance mechanisms primarily involving mutations in the target enzyme lanosterol (B1674476) 14α-demethylase (encoded by the CYP51 gene) and the overexpression of efflux pumps, these general principles cannot be specifically attributed to this compound without direct scientific evidence.

Further research and publication of data specifically on the interaction of this compound with biological systems would be required to address the topic of its resistance mechanisms.

Advanced Analytical Methodologies for Research on 4 2 Phenylethyl 4h 1,2,4 Triazole and Its Derivatives

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Reaction Monitoring

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone technique for the analysis of non-volatile and thermally labile compounds like 4-(2-phenylethyl)-4H-1,2,4-triazole. It is extensively used for determining the purity of synthesized batches and for real-time monitoring of chemical reactions to optimize yield and minimize byproducts.

Developing a robust HPLC method requires careful selection of the stationary phase, mobile phase, and elution mode. For 1,2,4-triazole (B32235) derivatives, which possess a polar heterocyclic ring system, both reversed-phase and mixed-mode chromatography are viable options. sielc.comhelixchrom.com

Stationary Phases:

Reversed-Phase (RP) Columns (e.g., C18, C8): These are the most common choice, separating compounds based on hydrophobicity. The phenylethyl group in the target molecule provides sufficient non-polar character for retention on a C18 column.

Mixed-Mode Columns: Columns like Primesep 100 or Coresep 100, which offer a combination of reversed-phase and ion-exchange characteristics, are particularly effective for polar and ionizable compounds. sielc.comhelixchrom.com For the basic 1,2,4-triazole ring, these columns can provide enhanced retention and selectivity compared to standard RP columns. helixchrom.com

Mobile Phase and Elution:

Isocratic Elution: An isocratic method, where the mobile phase composition remains constant, is often sufficient for simple purity assessments or when analyzing a limited number of similar compounds. A typical mobile phase would consist of a mixture of an aqueous buffer (e.g., water with a small percentage of an acid like trifluoroacetic acid (TFA) or sulfuric acid) and an organic modifier like acetonitrile (B52724) (MeCN) or methanol. sielc.comhelixchrom.com

Gradient Elution: For monitoring reactions where a complex mixture of starting materials, intermediates, and products with varying polarities is present, a gradient elution is superior. The analysis would start with a higher percentage of the aqueous phase, gradually increasing the organic modifier concentration to elute more non-polar compounds.

The retention time and separation efficiency are controlled by factors including the organic modifier content, the pH of the aqueous buffer, and the buffer concentration. helixchrom.com

Table 1: Example HPLC Method Parameters for 1,2,4-Triazole Analysis

| Parameter | Setting 1 (Mixed-Mode) | Setting 2 (General RP) |

|---|---|---|

| Column | Coresep 100 (4.6x150 mm, 5 µm) helixchrom.com | C18 (e.g., 250 x 4.6 mm, 5 µm) |

| Mobile Phase | ACN / Water / TFA helixchrom.com | Acetonitrile / Water + 0.1% Formic Acid |

| Elution Mode | Isocratic | Gradient |

| Flow Rate | 1.0 mL/min helixchrom.com | 1.0 mL/min |

| Detection | UV at 200 nm helixchrom.com | UV at 220 nm or Diode Array Detector (DAD) |

| Column Temp. | Ambient | 30 °C |

This table presents illustrative HPLC parameters based on methods developed for the 1,2,4-triazole core structure.

While this compound itself is not chiral, derivatives synthesized from it may contain one or more chiral centers. In such cases, separating and quantifying the enantiomers is critical, as they can exhibit different biological activities. Chiral HPLC is the preferred method for this purpose. japsonline.com The separation is achieved using a chiral stationary phase (CSP). japsonline.comrsc.org

Development of a chiral HPLC method involves screening various CSPs and mobile phases.

Chiral Stationary Phases (CSPs): Polysaccharide-based columns, such as those with cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralpak®, Chiralcel®), are widely used and have proven effective for separating the enantiomers of various triazole compounds. japsonline.comrsc.org For instance, a Chiralpak IG-3 column has been used to resolve the enantiomers of the triazole antifungal albaconazole. japsonline.com

Mobile Phases: The choice of mobile phase depends on the separation mode (normal-phase, reversed-phase, or polar organic). For normal-phase separations, mixtures of alkanes (like heptane (B126788) or hexane) with an alcohol (like ethanol (B145695) or isopropanol) are common. rsc.org Small amounts of an amine additive, such as diethylamine (B46881) (DEA), may be used to improve peak shape for basic compounds. japsonline.com

Table 2: Example Chiral HPLC Method for a Triazole Derivative

| Parameter | Example Condition |

|---|---|

| Column | Chiralpak IG-3 (250 x 4.6 mm, 3 µm) japsonline.com |

| Stationary Phase Type | Polysaccharide-based CSP |

| Mobile Phase | Ethanol / Diethylamine (100:0.1, v/v) japsonline.com |

| Elution Mode | Isocratic |

| Flow Rate | 1.0 mL/min japsonline.com |

| Detection | DAD at 240 nm japsonline.com |

| Column Temp. | Ambient |

This table is based on a validated method for the chiral separation of a triazole antifungal compound and serves as a model for potential derivatives of this compound. japsonline.com

Gas Chromatography (GC) for Volatile Byproducts, Reaction Progress, and Solvent Residue Analysis

Gas Chromatography (GC), particularly when coupled with a mass spectrometer (GC-MS), is a powerful tool for the analysis of volatile and semi-volatile compounds. In the context of this compound research, GC is ideal for identifying volatile byproducts from synthesis, tracking the consumption of volatile reagents, and quantifying residual solvents in the final product.

A study on the GC-MS analysis of 3-thio-1,2,4-triazole derivatives showed that the chromatographic behavior is significantly influenced by the nature of the substituents on the triazole ring. researchgate.net Compounds with higher polarity tend to exhibit poorer peak shapes and weaker responses, which can complicate analysis. researchgate.net Given its phenylethyl group, this compound is expected to have sufficient volatility and thermal stability for GC analysis.

For analyzing highly volatile impurities, such as low-boiling-point solvents, headspace GC is a more sensitive technique than direct liquid injection. researchgate.net

Table 3: General GC-MS Parameters for Triazole Derivative Analysis

| Parameter | Example Condition |

|---|---|

| GC System | Agilent 7890B GC researchgate.net |

| Detector | Agilent 5977B Mass Selective Detector researchgate.net |

| Column | Non-polar capillary column (e.g., HP-5MS, 30m x 0.25mm x 0.25µm) |

| Carrier Gas | Helium |

| Injection Mode | Split/Splitless |

| Oven Program | Start at 100°C, ramp to 280°C at 15°C/min, hold for 5 min |

| MS Mode | Electron Ionization (EI), Scan mode (e.g., 50-550 amu) |

These parameters are illustrative and based on typical methods for the analysis of triazole derivatives. researchgate.net

Capillary Electrophoresis (CE) for Charge-Based Separation and Analysis of Polar Derivatives

Capillary Electrophoresis (CE) separates analytes based on their charge-to-size ratio in an electric field. libretexts.org This technique is exceptionally well-suited for the analysis of polar and charged molecules and serves as a powerful alternative or complementary method to HPLC. For research involving polar derivatives of this compound, such as those that might be functionalized with acidic or basic groups, CE offers high separation efficiency and minimal sample consumption.

Notably, CE has been successfully employed for the high-performance chiral separation of triazole fungicides using cyclodextrins as chiral selectors in the background electrolyte. nih.gov In such a system, separation is governed by a combination of factors including electrostatic forces, hydrogen bonding, steric effects, and hydrophobicity, leading to outstanding enantiomeric discrimination. nih.gov This demonstrates the potential of CE not only for analyzing polar derivatives but also for resolving chiral derivatives of the target compound.

Hyphenated Techniques for Comprehensive Analysis

Hyphenated techniques, which couple a separation method with a powerful detection method, provide comprehensive structural information.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the definitive technique for identifying and quantifying metabolites in complex biological matrices. When studying the metabolic fate of this compound in research samples like cell cultures, LC-MS/MS provides the required sensitivity and selectivity.

The analysis of triazole metabolites, which are often more polar than the parent compound (e.g., through hydroxylation or conjugation), can be challenging. daspsrl.it These polar metabolites may exhibit poor retention on standard reversed-phase columns and can suffer from matrix effects and poor fragmentation efficiency. daspsrl.it

A study on the analysis of triazole derivative metabolites (such as triazole acetic acid and triazole lactic acid) demonstrated that coupling LC-MS/MS with an additional separation dimension, like Differential Mobility Spectrometry (DMS), can significantly improve selectivity. daspsrl.it This approach reduces chemical noise and allows for confident detection at low concentrations (e.g., 0.01 mg/kg). daspsrl.it

Table 4: Illustrative LC-MS/MS Parameters for Triazole Metabolite Analysis

| Parameter | Example Condition |

|---|---|

| LC System | Standard HPLC or UHPLC system |

| Column | Reversed-phase C18 or HILIC for polar metabolites |

| Mobile Phase A | Water + 0.5% Acetic Acid daspsrl.it |

| Mobile Phase B | Methanol + 0.5% Acetic Acid daspsrl.it |

| Elution Mode | Gradient |

| MS System | Triple Quadrupole (QqQ) or QTRAP Mass Spectrometer daspsrl.it |

| Ionization Source | Electrospray Ionization (ESI), Positive Mode |

| Detection Mode | Multiple Reaction Monitoring (MRM) |

This table outlines typical parameters for a metabolite profiling study, based on established methods for polar triazole derivatives. daspsrl.it

GC-MS for Volatile Organic Compounds and Fragmentation Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) stands as a powerful analytical tool for the separation and identification of volatile and semi-volatile organic compounds, such as this compound and its derivatives. mdpi.com In this technique, the sample is vaporized and separated based on its components' boiling points and interactions with a stationary phase within a capillary column. Subsequently, the separated components are introduced into a mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fragmentation pattern, akin to a molecular fingerprint, which is instrumental for structural elucidation. researchgate.net

The fragmentation of 1,2,4-triazole derivatives under electron impact ionization in GC-MS typically involves the cleavage of the bonds within the triazole ring and the substituents. researchgate.netijsr.net For this compound, the fragmentation pattern is expected to be influenced by the phenylethyl group. Common fragmentation pathways for related structures include the loss of neutral molecules. The analysis of these fragments is crucial for confirming the identity of the compound and for distinguishing it from its isomers. The position of substituents on the triazole ring significantly influences the mass spectra. researchgate.net

Table 1: Predicted Major Fragment Ions in the Mass Spectrum of this compound

| Fragment Ion (m/z) | Proposed Structure/Loss |

| 187 | Molecular Ion [M]⁺ |

| 105 | [C₈H₉]⁺ (Phenylethyl cation) |

| 91 | [C₇H₇]⁺ (Tropylium ion) |

| 83 | [C₂H₃N₃]⁺ (Triazole ring fragment) |

| 77 | [C₆H₅]⁺ (Phenyl cation) |

This table is predictive and based on general fragmentation patterns of similar compounds.

Inductively Coupled Plasma Mass Spectrometry (ICP-MS) for Trace Metal Analysis from Catalysis

The synthesis of this compound and its derivatives often involves metal-catalyzed reactions, such as copper-catalyzed azide-alkyne cycloadditions (CuAAC). nih.govnih.gov Consequently, the final product may contain trace amounts of the metal catalyst, which can impact its properties and subsequent applications. Inductively Coupled Plasma Mass Spectrometry (ICP-MS) is an exceptionally sensitive analytical technique for the determination of trace and ultra-trace metal concentrations in a variety of samples. libretexts.orgnxtbook.com

In ICP-MS, the sample is introduced into a high-temperature argon plasma, which atomizes and ionizes the constituent elements. The resulting ions are then guided into a mass spectrometer, where they are separated based on their mass-to-charge ratio and detected. This method offers extremely low detection limits, often in the parts-per-billion (ppb) or even parts-per-trillion (ppt) range, making it ideal for quantifying residual catalyst levels. libretexts.org The analysis of trace metals is critical for quality control and for understanding the catalytic process.

Quantitative Spectroscopic Methods for Concentration Determination in Research Solutions

Accurate concentration determination is fundamental in chemical research. Spectroscopic methods offer rapid and non-destructive means for quantifying compounds in solution.

UV-Vis spectrophotometry is a widely used technique for the quantitative analysis of compounds that absorb ultraviolet or visible light. The 4H-1,2,4-triazole core and the phenyl group in this compound are chromophores that absorb UV radiation. nih.govnih.gov According to the Beer-Lambert Law, the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution.

To perform quantitative analysis, a calibration curve is typically constructed by measuring the absorbance of a series of standard solutions of known concentrations at the wavelength of maximum absorbance (λmax). acs.org The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating from the calibration curve. For some 4H-1,2,4-triazole derivatives, the λmax is observed in the range of 250-350 nm. nih.govnih.gov

Table 2: Illustrative UV-Vis Absorbance Data for Calibration

| Concentration (mol/L) | Absorbance (AU) |

| 1 x 10⁻⁵ | 0.15 |

| 2 x 10⁻⁵ | 0.30 |

| 4 x 10⁻⁵ | 0.60 |

| 6 x 10⁻⁵ | 0.90 |

| 8 x 10⁻⁵ | 1.20 |

This table contains hypothetical data for illustrative purposes.

Quantitative Nuclear Magnetic Resonance (qNMR) is a powerful method for determining the absolute concentration of a compound in a sample without the need for a calibration curve of the analyte itself. ox.ac.uk The principle of qNMR lies in the direct proportionality between the integrated area of an NMR signal and the number of nuclei contributing to that signal. ox.ac.uk

In a typical qNMR experiment, a known amount of an internal standard with a certified purity is added to the sample containing the analyte. The concentration of the analyte can then be calculated by comparing the integral of a specific, well-resolved resonance of the analyte to the integral of a resonance of the known internal standard. ox.ac.uk For this compound, the distinct signals of the phenylethyl group or the triazole protons can be used for quantification. acs.orgnih.gov Careful selection of a non-overlapping internal standard and optimization of experimental parameters are crucial for accurate results. ox.ac.uk

Advanced Crystallization Techniques for X-ray Quality Single Crystals and Polymorph Screening

The determination of the three-dimensional structure of a molecule through single-crystal X-ray diffraction provides definitive proof of its constitution and stereochemistry. Obtaining high-quality single crystals suitable for this analysis can be a significant challenge. Advanced crystallization techniques are therefore essential. These methods include slow evaporation from various solvents, vapor diffusion, and liquid-liquid diffusion. mdpi.com For challenging compounds, techniques such as microbatch under-oil crystallization and the use of co-crystallizing agents can be employed. rsc.org

Furthermore, many organic compounds, including triazole derivatives, can exist in different crystalline forms, a phenomenon known as polymorphism. rsc.org Different polymorphs can exhibit distinct physical properties, such as solubility, melting point, and stability. Polymorph screening is a critical step in the solid-state characterization of a compound. This involves systematic crystallization experiments under a wide range of conditions (e.g., different solvents, temperatures, and cooling rates) to identify and characterize all accessible polymorphic forms. The resulting crystals are then analyzed by techniques such as X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC) to identify unique polymorphs.

Applications in Advanced Materials and Chemical Technologies Non Biological, Non Clinical Focus

Integration into Polymer Matrices for Enhanced Material Properties

The 1,2,4-triazole (B32235) ring is a valuable building block for high-performance polymers due to its aromaticity, thermal stability, and ability to form strong intermolecular interactions such as hydrogen bonds. rdd.edu.iq

Synthesis of Triazole-Containing Monomers and Polymeric Materials

Generally, polymers incorporating 1,2,4-triazole units are synthesized through two main pathways. The first involves the polymerization of monomers that already contain a pre-formed triazole ring. The second, more common approach, is the synthesis of polymers containing functional groups that can be converted into triazole rings through post-polymerization modification or by forming the triazole ring during the polymerization process itself, such as through polycondensation or cycloaddition reactions. ibm.commdpi.com For instance, new triazole derivatives are often prepared and subsequently used as monomers for polymerization. rdd.edu.iq

While synthetic routes for various 4-substituted-1,2,4-triazoles are well-established organic-chemistry.org, specific literature detailing the synthesis of monomers from 4-(2-Phenylethyl)-4h-1,2,4-triazole for the creation of advanced polymeric materials is not readily found. Research does describe the synthesis of related structures, such as 4-R-5-phenethyl-4H-1,2,4-triazole-3-thiols, although these are primarily investigated for their biological antioxidant properties rather than as material precursors. researchgate.net

Characterization of Mechanical, Thermal, and Optical Properties of Resulting Polymers

Polymers containing the 1,2,4-triazole moiety are noted for their desirable material properties. The rigid, planar structure of the triazole ring and its capacity for strong intermolecular hydrogen bonding often lead to polymers with high thermal stability and good mechanical strength. rdd.edu.iq For example, studies on various triazole-based polymers show high glass transition temperatures (Tg) and thermal stability, making them suitable for applications requiring robust materials. rdd.edu.iq

Additionally, the electronic structure of the triazole ring can impart specific optical properties. Research on some novel 1,2,4-triazole derivatives has explored their nonlinear optical (NLO) properties, suggesting potential for use in optoelectronic devices. nih.gov However, without specific synthesis and characterization of polymers from this compound, data on their mechanical, thermal, and optical properties remains unavailable.

Role in Metal-Organic Frameworks (MOFs) and Coordination Polymers

The nitrogen atoms in the 1,2,4-triazole ring are excellent coordinating sites for metal ions, making triazole derivatives highly valuable as organic linkers (or ligands) for constructing Metal-Organic Frameworks (MOFs) and coordination polymers. researchgate.netdntb.gov.ua

Design and Synthesis of Triazole-Based Linkers for MOF Construction

The synthesis of MOFs involves the self-assembly of metal ions or clusters with organic linkers. Triazole-based linkers are versatile because they can coordinate with metal centers in various modes, leading to a wide diversity of network topologies and pore environments. rsc.orgnih.gov Researchers have successfully synthesized numerous MOFs using functionalized 1,2,4-triazole ligands to create materials with specific properties. rsc.org The synthesis typically occurs under solvothermal conditions, where the metal salt and the triazole-based linker react in a high-boiling-point solvent. nih.gov

A search for MOFs constructed using this compound as the primary linker did not yield specific examples in the reviewed literature. The research in this area tends to focus on triazoles functionalized with additional coordinating groups, such as carboxylates or other nitrogen heterocycles, to enhance the stability and dimensionality of the resulting framework. researchgate.net

Gas Adsorption, Separation, and Storage Properties of MOF Structures

MOFs are renowned for their high porosity and tunable pore sizes, making them exceptional candidates for gas storage and separation. pageplace.denih.gov Triazole-based MOFs, in particular, have been investigated for these applications. The nitrogen-rich environment of the pores can create preferential binding sites for certain gas molecules, such as carbon dioxide, which has an affinity for the Lewis basic nitrogen sites on the triazole ring. chemrxiv.org

The performance of a MOF in gas adsorption is determined by its pore size, pore volume, surface area, and the chemical nature of its internal surfaces. pageplace.de By selecting different metal ions and modifying the triazole linker, these properties can be tuned to optimize selectivity for specific gas mixtures, such as CO₂/CH₄ or C₂H₂/C₂H₄. nih.govnih.gov Without synthesized examples of MOFs from this compound, no data on their specific gas adsorption capabilities can be provided.

Catalytic Activity of MOF Architectures in Heterogeneous Reactions